molecular formula C8H7BrFNO2 B2773916 1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene CAS No. 1804897-11-7

1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene

Cat. No.: B2773916
CAS No.: 1804897-11-7
M. Wt: 248.051
InChI Key: GFVNAYRTGOPOLV-UHFFFAOYSA-N
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Description

1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . It is a derivative of benzene, substituted with bromine, ethyl, fluorine, and nitro groups. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-5-ethyl-3-fluorobenzene, followed by purification steps to isolate the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Nucleophilic Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-bromo-5-ethyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

1-Bromo-5-ethyl-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-5-ethyl-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-5-3-6(9)8(11(12)13)7(10)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVNAYRTGOPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804897-11-7
Record name 1-bromo-5-ethyl-3-fluoro-2-nitrobenzene
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